molecular formula C24H28N2O3 B11307322 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307322
M. Wt: 392.5 g/mol
InChI Key: GGLZGMNUFDLSHJ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: This step involves the reaction of the chromene derivative with an appropriate amine under controlled conditions.

    Attachment of the tert-Butylphenyl and Dimethylamino Groups: These groups are introduced through substitution reactions, often involving the use of tert-butylphenyl halides and dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halides and other electrophiles can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide exerts its effects is likely to involve interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-4-oxo-4H-chromene-2-carboxamide
  • N-(2-dimethylaminoethyl)-4-oxo-4H-chromene-2-carboxamide
  • N-(4-tert-butylphenyl)-2-(dimethylamino)ethyl-4-oxo-4H-chromene

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the specific combination of functional groups and the resulting properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-24(2,3)17-12-10-16(11-13-17)19(26(4)5)15-25-23(28)22-14-20(27)18-8-6-7-9-21(18)29-22/h6-14,19H,15H2,1-5H3,(H,25,28)

InChI Key

GGLZGMNUFDLSHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N(C)C

Origin of Product

United States

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